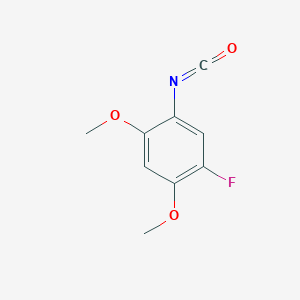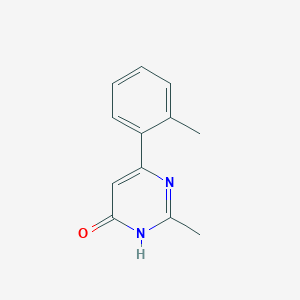
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester is a complex organic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrobenzenesulfenyl group attached to the nitrogen atom of the isoserine moiety, which is further esterified with a methyl group. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups of isoserine to prevent unwanted side reactions.
Sulfenylation: Introduction of the nitrobenzenesulfenyl group using reagents such as 2-nitrobenzenesulfenyl chloride under basic conditions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrobenzenesulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the sulfenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive sulfenyl group.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzenesulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine
- N-(2-Nitrobenzenesulfenyl)-serine
- N-(2-Nitrobenzenesulfenyl)-threonine
Uniqueness
The uniqueness of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester lies in its specific stereochemistry and the presence of both a nitrobenzenesulfenyl group and a methyl ester
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)15(19)14(11-7-3-2-4-8-11)17-24-13-10-6-5-9-12(13)18(21)22/h2-10,14-15,17,19H,1H3/t14-,15+/m0/s1 |
InChI Key |
CVWNACXTMHQGJE-LSDHHAIUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



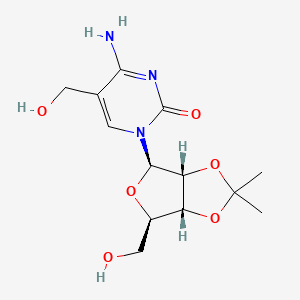
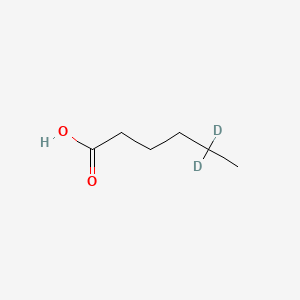
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

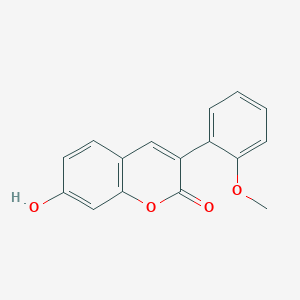

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
